BI 01383298

Vue d'ensemble

Description

Applications De Recherche Scientifique

BI01383298 has a wide range of scientific research applications, including:

Chemistry: It is used as a chemical probe to study the function of the sodium-coupled citrate transporter and its role in various biochemical pathways.

Biology: The compound is employed in studies investigating the role of the sodium-coupled citrate transporter in cellular metabolism and signaling.

Medicine: BI01383298 is being explored for its potential therapeutic applications in treating diseases such as obesity, diabetes, and epilepsy.

Industry: The compound is used in the development of new drugs and therapeutic agents targeting the sodium-coupled citrate transporter

Mécanisme D'action

Target of Action

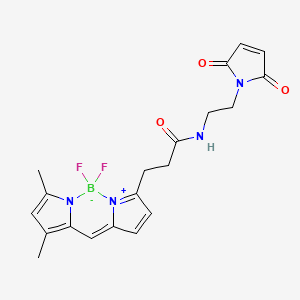

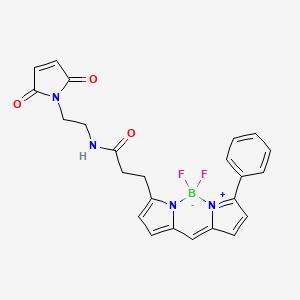

BI 01383298, also known as “1-((3,5-Dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide”, is a potent inhibitor of the human solute carrier SLC13A5 . SLC13A5, also known as the sodium-coupled citrate transporter (hNaCT), is the primary target of this compound .

Mode of Action

This compound interacts with its target, SLC13A5, by inhibiting its function . This results in a decrease in the transport of sodium and citrate across the cell membrane .

Biochemical Pathways

The inhibition of SLC13A5 by this compound affects the sodium-citrate co-transport pathway This pathway is crucial for the transport of sodium and citrate ions across the cell membrane

Pharmacokinetics

It is known that the compound is highly potent and selective, suggesting that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of sodium and citrate transport across the cell membrane due to its interaction with SLC13A5 . This can potentially alter cellular metabolism and other processes that depend on these ions.

Analyse Biochimique

Biochemical Properties

BI 01383298 plays a crucial role in biochemical reactions by inhibiting the activity of the sodium-coupled citrate transporter (NaCT). This transporter is responsible for the uptake of citrate into cells, which is a key step in cellular metabolism . This compound selectively inhibits NaCT without affecting other related transporters such as hSLC13A2 and hSLC13A3 . This selective inhibition is achieved through the compound’s high affinity for the NaCT binding site, which prevents citrate from being transported into the cell .

Cellular Effects

This compound has been shown to influence various cellular processes by inhibiting citrate uptake. In HepG2 cells, this compound irreversibly inhibits sodium-dependent citrate uptake, which can impact cellular metabolism and energy production . This inhibition can lead to changes in cell signaling pathways, gene expression, and overall cellular function. For example, in studies involving knockout mice, the inhibition of NaCT by this compound has been associated with reduced adiposity and lower lipid concentrations .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NaCT transporter, thereby blocking the transport of citrate into cells . This binding interaction is highly specific, allowing this compound to selectively inhibit NaCT without affecting other transporters . The inhibition of citrate uptake by this compound can lead to downstream effects on cellular metabolism, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the duration of exposure . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of citrate uptake and alterations in cellular metabolism . In vivo studies have also demonstrated that the compound can have long-term effects on metabolic processes, such as reduced adiposity in knockout mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits NaCT without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including disruptions in cellular metabolism and energy production . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are seen .

Metabolic Pathways

This compound is involved in metabolic pathways related to citrate uptake and utilization. By inhibiting NaCT, the compound affects the availability of citrate for metabolic processes such as the citric acid cycle . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism . Enzymes and cofactors involved in citrate metabolism are also affected by the presence of this compound, leading to alterations in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s selective inhibition of NaCT allows it to accumulate in cells that express this transporter, leading to localized effects on citrate uptake and metabolism . The distribution of this compound within tissues can also influence its overall efficacy and impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with NaCT . The compound is directed to specific compartments or organelles where NaCT is expressed, allowing it to exert its inhibitory effects on citrate uptake . Post-translational modifications and targeting signals may also play a role in the localization and activity of this compound within cells .

Méthodes De Préparation

La synthèse du BI01383298 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels spécifiques. La voie synthétique comprend généralement:

Formation de la structure de base: Cela implique la synthèse du cycle pipéridine, qui sert de squelette au composé.

Introduction de groupes fonctionnels: Des groupes fonctionnels tels que les groupes dichlorophénylsulfonyle et fluorobenzyl sont introduits par diverses réactions chimiques, notamment la sulfonylation et l'alkylation.

Purification et caractérisation: Le composé final est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (CLHP) et caractérisé en utilisant des méthodes telles que la spectroscopie de résonance magnétique nucléaire (RMN).

Analyse Des Réactions Chimiques

BI01383298 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction: Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé, conduisant à différentes formes réduites.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme le méthylate de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

BI01383298 a une large gamme d'applications de recherche scientifique, notamment:

Chimie: Il est utilisé comme sonde chimique pour étudier la fonction du transporteur de citrate couplé au sodium et son rôle dans diverses voies biochimiques.

Biologie: Le composé est utilisé dans des études étudiant le rôle du transporteur de citrate couplé au sodium dans le métabolisme cellulaire et la signalisation.

Médecine: BI01383298 est étudié pour ses applications thérapeutiques potentielles dans le traitement de maladies telles que l'obésité, le diabète et l'épilepsie.

Industrie: Le composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant le transporteur de citrate couplé au sodium

Mécanisme d'action

BI01383298 exerce ses effets en inhibant sélectivement le transporteur de citrate couplé au sodium, SLC13A5. Ce transporteur est responsable de l'absorption du citrate dans les cellules, où il joue un rôle crucial dans diverses voies métaboliques. En inhibant ce transporteur, BI01383298 perturbe l'absorption du citrate, conduisant à des altérations du métabolisme cellulaire et de la signalisation. Le composé se lie au transporteur à un site spécifique, empêchant la liaison et le transport du citrate .

Comparaison Avec Des Composés Similaires

BI01383298 est unique par sa forte puissance et sa sélectivité pour le transporteur de citrate couplé au sodium par rapport à d'autres composés similaires. Certains composés similaires comprennent:

BI01372674: Ce composé est chimiquement lié au BI01383298 mais sert de contrôle négatif avec une puissance significativement inférieure.

Autres inhibiteurs du SLC13A5: Les inhibiteurs précédents du transporteur de citrate couplé au sodium ont montré une puissance et une sélectivité plus faibles que le BI01383298

BI01383298 se démarque par sa puissance et sa sélectivité améliorées, ce qui en fait un outil précieux pour étudier le transporteur de citrate couplé au sodium et son rôle dans divers processus biologiques .

Propriétés

IUPAC Name |

1-(3,5-dichlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2FN2O3S/c20-15-9-16(21)11-18(10-15)28(26,27)24-7-5-14(6-8-24)19(25)23-12-13-1-3-17(22)4-2-13/h1-4,9-11,14H,5-8,12H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOYAALVGSMUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BI01383298 interact with NaCT and what are the downstream effects of this interaction?

A1: BI01383298 acts as a potent, irreversible, and non-competitive inhibitor of human NaCT. [] This means it binds tightly to the transporter, preventing citrate uptake. [] While the exact binding site remains unclear, molecular modeling suggests differences in key amino acid residues between human and mouse NaCT could explain the inhibitor's species specificity. [] In HepG2 cells, BI01383298 exposure effectively inhibits NaCT activity, leading to decreased cell proliferation, likely due to the disruption of citrate-dependent metabolic pathways. []

Q2: Does BI01383298 interact with any other biological targets besides NaCT?

A3: The provided research focuses solely on BI01383298's interaction with NaCT. [, ] Further studies are needed to explore its potential off-target effects and determine if it interacts with other transporters or biological pathways. This information is crucial for understanding potential side effects and ensuring its safe application in research or therapeutic development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

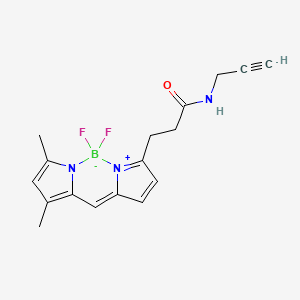

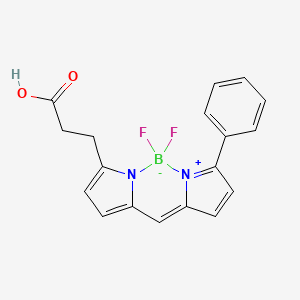

![N-(3-azidopropyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide](/img/structure/B605982.png)

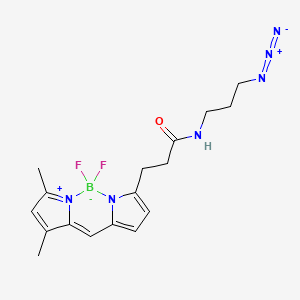

![2-[4-[(E)-2-[2-fluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide;fluoride](/img/structure/B605985.png)